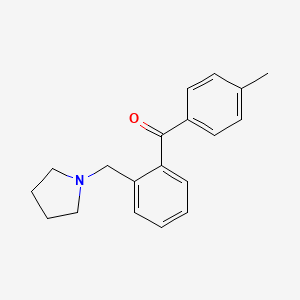

4'-Methyl-2-pyrrolidinomethyl benzophenone

Descripción general

Descripción

4’-Methyl-2-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H21NO. It is a derivative of benzophenone, featuring a pyrrolidinomethyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-2-pyrrolidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of benzophenone with pyrrolidine and formaldehyde under basic conditions.

Methylation: The final step involves the methylation of the benzene ring, which can be achieved using methyl iodide and a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 4’-Methyl-2-pyrrolidinomethyl benzophenone are similar to the laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4’-Methyl-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinomethyl group, where nucleophiles such as amines or thiols replace the pyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4'-Methyl-2-pyrrolidinomethyl benzophenone serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of more complex organic compounds.

- Reference Standard : Utilized in analytical chemistry for the identification and quantification of related compounds.

Biology

The compound has been investigated for its potential biological activities:

- Anti-inflammatory Effects : In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

- Interaction with Biomolecules : The methoxy and pyrrolidinomethyl groups enhance binding affinity to specific enzymes and receptors, modulating biochemical pathways .

Medicine

Research into the therapeutic properties of this compound is ongoing:

- Potential Therapeutic Applications : Studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.

- Safety Assessments : Evaluations are being conducted to determine its safety profile for potential use in pharmaceuticals and cosmetics .

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for treating inflammation | |

| Analgesic | Possible pain relief properties; under investigation | |

| Antimicrobial | Exhibits activity against various bacterial strains |

Case Study 1: Anti-inflammatory Activity

A study conducted on human cell lines demonstrated that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. The results showed a dose-dependent response, highlighting its therapeutic promise in managing chronic inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In vitro testing against common bacterial strains revealed that the compound displayed minimum inhibitory concentrations (MIC) as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential role in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 4’-Methyl-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.

4-Methylbenzophenone: Similar structure but lacks the pyrrolidinomethyl group.

2-Pyrrolidinomethyl benzophenone: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

4’-Methyl-2-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl group and the methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

4'-Methyl-2-pyrrolidinomethyl benzophenone (commonly referred to as a derivative of benzophenone) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Benzophenone Derivatives

Benzophenones are a class of organic compounds characterized by their phenolic structure, which often exhibits a variety of biological activities. They are widely used in the cosmetic industry as UV filters and have been studied for their pharmacological properties, including anti-inflammatory and antitumor effects .

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting its potential application in developing antimicrobial agents. The specific mechanisms of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

Recent investigations have also explored the neuroprotective potential of benzophenone derivatives. A study focused on the inhibition of presenilin proteins, which are implicated in Alzheimer's disease (AD). The findings suggest that certain benzophenone derivatives may inhibit these proteins, thereby potentially reducing the accumulation of amyloid-beta plaques associated with AD . This highlights the compound's dual role in both antimicrobial and neuroprotective contexts.

Case Study: In Silico Analysis

A comprehensive study employed in silico methods to assess the interaction between benzophenone derivatives and presenilin proteins. Molecular docking simulations indicated that some derivatives could effectively bind to these proteins, suggesting a pathway for further pharmacological development . The study emphasizes the necessity for in vitro and in vivo testing to validate these findings.

Safety Assessment in Cosmetic Use

Another significant aspect of research involves the safety assessment of benzophenone derivatives in cosmetic applications. A case study on benzophenone-4, a related compound, utilized Next Generation Risk Assessment methodologies to evaluate systemic safety when used as a UV filter in sunscreens. Results indicated low systemic exposure levels and minimal risk associated with its use at concentrations typically found in consumer products .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-methylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-8-10-16(11-9-15)19(21)18-7-3-2-6-17(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMADWEQSCMGTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643632 | |

| Record name | (4-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-08-8 | |

| Record name | Methanone, (4-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.